Glucosylurea

Description

Historical Perspectives on Glycosylurea Compound Investigations

The exploration of glycosylurea compounds is rooted in the broader history of carbohydrate and medicinal chemistry. While methods for the synthesis of β-urea-linkages at the anomeric center of sugars have been established for several decades, the stereoselective synthesis of their α-isomers is a more recent achievement. nih.govnih.gov This highlights the ongoing evolution of synthetic strategies to access these complex molecules. The development of these synthetic methodologies has been crucial for enabling detailed investigations into their chemical properties and biological activities.

Significance of Glycosylurea Linkages within Glycoconjugate Analogs and Mimics

The urea (B33335) linkage in glucosylurea and its derivatives is a key feature that distinguishes them from naturally occurring glycoconjugates, which typically possess O- or N-glycosidic bonds. This urea linkage is notably robust and resistant to enzymatic cleavage by glycosidases, enzymes that readily break down natural glycosidic bonds. nih.gov This inherent stability makes glycosylurea-containing molecules valuable as mimics of natural glycoconjugates.

By replacing the more labile glycosidic bond with a stable urea linkage, researchers can create analogs that can better withstand the physiological environment, allowing for more sustained biological effects. This stability is a significant advantage in the design of therapeutic agents and biochemical probes. The stability of the carbon-carbon (C-C) bond in C-glycosides is well-documented to be higher than that of the carbon-oxygen (C-O) bond in O-glycosides, contributing to their increased stability. nih.govnih.gov The glycosylurea linkage offers a similar, if not superior, level of stability, making it an attractive isostere in the development of novel glycoconjugate analogs.

Contemporary Research Landscape and Future Directions in this compound Chemistry

Current research on this compound is vibrant and multifaceted, with a strong focus on its potential applications in medicinal chemistry and chemical biology. A significant area of investigation is the development of stereoselective synthesis methods to produce pure α- or β-anomers of this compound derivatives, as the stereochemistry at the anomeric center can profoundly influence their biological activity. nih.gov

Furthermore, the synthesis and biological evaluation of a wide array of this compound derivatives are actively being pursued. These studies often involve modifying the urea or sugar portion of the molecule to fine-tune its properties and enhance its therapeutic potential. nih.gov For instance, various derivatives are being screened for their inhibitory activity against enzymes like α-glucosidase, which is a key target in the management of type 2 diabetes. researchgate.netnih.govnih.gov

The future of this compound research holds great promise. The development of more efficient and scalable synthetic routes will undoubtedly accelerate the discovery of new bioactive compounds. There is a growing interest in incorporating this compound moieties into more complex molecules, such as pseudo-disaccharides and other glycomimetics, to probe and modulate biological processes. nih.gov The inherent stability of the glycosylurea linkage makes these compounds excellent candidates for the development of next-generation therapeutics with improved pharmacokinetic profiles. nih.gov However, the journey from a promising lead compound to a clinically approved drug is fraught with challenges, including optimizing efficacy, ensuring safety, and navigating the complex regulatory landscape. nih.govnih.govnih.gov

Detailed Research Findings

The following tables summarize key data and research findings related to this compound and its derivatives.

Table 1: Physicochemical Properties of this compound

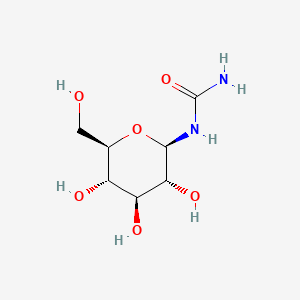

| Property | Value | Source |

| Molecular Formula | C7H14N2O6 | |

| IUPAC Name | [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea | |

| Molecular Weight | 222.20 g/mol | |

| Synonyms | beta-D-Glucopyranosylurea, Monothis compound, N-beta-D-glucosylurea | |

| This data is compiled from publicly available chemical databases. |

Table 2: Biological Activity of Selected this compound-Related Compounds

| Compound | Target Enzyme | IC50 Value (µM) | Reference |

| Benzo[d]imidazole-amide-1,2,3-triazole-N-arylacetamide derivative (14b) | α-glucosidase | 64.0 - 661.4 (range for derivatives) | researchgate.net |

| 6-bromo-2-(4-chlorophenyl)-4-methyl-1,2-dihydroquinazoline-3-oxide (3c) | α-glucosidase | 0.92 ± 0.01 | nih.gov |

| 6-iodo-2-(4-methoxyphenyl)-4-methyl-1,2-dihydroquinazoline-3-oxide (3l) | α-glucosidase | 1.04 ± 0.03 | nih.gov |

| 6-bromo-8-iodo-2-(4-methoxyphenyl)-4-methyl-1,2-dihydroquinazoline-3-oxide (3p) | α-glucosidase | 0.78 ± 0.05 | nih.gov |

| Acarbose (B1664774) (standard) | α-glucosidase | 750.0 | researchgate.net |

IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

Structure

3D Structure

Properties

CAS No. |

33204-32-9 |

|---|---|

Molecular Formula |

C7H14N2O6 |

Molecular Weight |

222.2 g/mol |

IUPAC Name |

[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea |

InChI |

InChI=1S/C7H14N2O6/c8-7(14)9-6-5(13)4(12)3(11)2(1-10)15-6/h2-6,10-13H,1H2,(H3,8,9,14)/t2-,3-,4+,5-,6-/m1/s1 |

InChI Key |

FKWQEFWENKGUGF-VFUOTHLCSA-N |

SMILES |

C(C1C(C(C(C(O1)NC(=O)N)O)O)O)O |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NC(=O)N)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)NC(=O)N)O)O)O)O |

Other CAS No. |

33204-32-9 |

Synonyms |

glucose(13C)ureide glucose-ureide glucoseureide glucosyl urea glucosylurea glucosylurea, (beta-D-Glc)-isomer N-carbamoyl-D-glucopyranosylamine |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Glucosylurea and Its Derivatives

Stereoselective Approaches to Glucosylurea Anomers

The spatial orientation of the urea (B33335) moiety at the anomeric carbon (C-1) of glucose defines the α- or β-configuration of this compound. The selective synthesis of each anomer requires distinct strategies that carefully control the reaction mechanism and intermediates.

The synthesis of α-glycosyl ureas has historically been challenging, but effective methods have been developed. A notable one-pot procedure allows for a direct and stereoselective synthesis from tetra-O-benzyl glycosyl azides and isocyanates nih.gov. This approach avoids the isolation of intermediate compounds and provides the α-anomer with high selectivity. The reaction is versatile and compatible with various isocyanates. Subsequent removal of the benzyl protecting groups is typically achieved through catalytic hydrogenation, yielding the final α-glucosyl urea nih.gov.

The preference for the α-anomer in certain glycosylation reactions can be attributed to the "anomeric effect," where the presence of an electronegative atom at the anomeric center is stabilized when it is in the axial position (α-configuration). Reagent-controlled strategies can further enhance this selectivity. For instance, specific activating reagents can be tuned to match the reactivity of the glycosyl donor and acceptor, promoting the formation of the desired cis-glucosidic linkage, which corresponds to the α-anomer nih.gov.

Table 1: Example of a Synthetic Route to α-Glucosylurea

| Reactant 1 | Reactant 2 | Key Conditions | Primary Product | Reference |

|---|

Synthetic Strategies for β-Glucosylurea

The synthesis of β-glycosyl ureas is often more straightforward due to the influence of neighboring group participation. When a participating protecting group, such as an acetyl group, is present at the C-2 position of the glucose donor, it can form a cyclic intermediate (an oxonium ion) during the reaction. This intermediate shields the α-face of the anomeric carbon, forcing the incoming nucleophile (the urea or an amine precursor) to attack from the β-face. This results in the exclusive or predominant formation of the 1,2-trans product, which is the β-glucosylurea.

A common method involves the reaction of a glycosyl isocyanate with an amine. The isocyanate itself is often prepared from a glycosyl amine or azide. The use of participating protecting groups on the sugar backbone is a key strategy for ensuring high β-selectivity. While methods for creating the β-urea linkage have been established for a considerable time, recent advancements continue to refine these processes for higher yields and broader applications researchgate.net. Palladium-catalyzed methods have also shown effectiveness in the stereoselective synthesis of β-S-glycosides, and similar principles can be adapted for N-glycosides nih.gov.

Table 2: General Strategy for β-Glucosylurea Synthesis

| Glycosyl Donor | Nucleophile | Key Strategy | Primary Product | Reference |

|---|

Synthesis of Diversified this compound Derivatives

Beyond the parent this compound, derivatives such as glycosyl thioureas and biurets are of significant interest for their unique chemical properties and biological activities.

Glycosyl thioureas, where the urea oxygen is replaced by a sulfur atom, can be synthesized through several methods. A common approach involves the reaction of glycosyl isothiocyanates with primary or secondary amines wmich.edu. The glycosyl isothiocyanate precursors can be prepared from activated sugar derivatives.

An alternative and efficient method is the direct thionation of a pre-formed glycosylurea. This can be achieved using a thionating agent, with Lawesson's reagent being a prominent example. This method provides a practical way to convert existing glycosylurea libraries into their corresponding thiourea (B124793) analogues, opening up possibilities for synthesizing diverse derivatives scirp.org. The reaction typically involves treating the glycosylurea with Lawesson's reagent in a solvent like pyridine scirp.org. Some macrocyclic bis-thiourea derivatives have also been developed as catalysts to promote stereospecific glycosylation reactions nih.gov.

Table 4: Comparative Synthesis of Glycosyl Thioureas

| Method | Starting Material | Reagent | Key Advantage | Reference |

|---|---|---|---|---|

| Isothiocyanate Route | Glycosyl Isothiocyanate | Amine (R-NH₂) | Direct formation of N-substituted thioureas. | wmich.edu |

| Thionation Route | Glycosylurea | Lawesson's Reagent | Converts existing ureas to thioureas; avoids handling isothiocyanates. | scirp.org |

Synthesis of Glycosyl Biurets

Glycosyl biurets are derivatives containing a chain of three nitrogen atoms and two carbonyl groups attached to the anomeric carbon. These compounds can be synthesized through the reaction of glycosyl isocyanates with ureas. For instance, O-peracetylated β-D-glucopyranosylisocyanate reacts with phenylurea to yield 1-(β-D-glucopyranosyl)-5-phenylbiuret nih.gov.

More complex biurets can be formed in one-pot reactions. O-peracetylated β-D-glucopyranosylamine can first react with reagents like isocyanatocarbonyl chloride (OCNCOCl), followed by the addition of a second glycosylamine to form symmetrical or unsymmetrical 1,5-diglycosylbiurets nih.gov. The reaction conditions and the nature of the reactants allow for the construction of a variety of glycosyl biuret (B89757) structures.

Table 5: Synthetic Pathways to Glycosyl Biurets

| Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|

| O-peracetylated β-D-glucopyranosylisocyanate | Phenylurea | 1-Glycosyl-5-phenylbiuret | nih.gov |

| O-peracetylated N-β-D-glucopyranosylurea | Phenylisocyanate | 1-Glycosyl-3,5-diphenylbiuret | nih.gov |

Catalytic Strategies in this compound Synthesis

Catalysis is central to the efficient and selective synthesis of this compound. Different catalytic systems, including acid, base, and metal-mediated approaches, offer distinct advantages in terms of yield, stereoselectivity, and reaction conditions.

Acid-Catalyzed Condensation Reactions

Acid-catalyzed condensation is a foundational method for synthesizing glucosylureas. libretexts.org This reaction typically involves combining an unprotected sugar, such as D-glucose, with urea in the presence of a strong acid. thieme-connect.comyoutube.com The hemiacetal group of the sugar is activated by the acid, allowing for nucleophilic attack by urea to form a glycosidic bond. masterorganicchemistry.com

The reaction can be performed in various media:

Aqueous Media: Historically, the reaction was conducted in aqueous HCl at around 50°C, though this often required long reaction times and resulted in modest yields. thieme-connect.com

Co-solvent Systems: The use of co-solvents like ethyl acetate with aqueous HCl can improve yields and maintain high β-selectivity. thieme-connect.com

Solvent-Free Melts: A greener alternative involves reacting the sugar and urea in a melt with an acid catalyst like Amberlyst 15. uni-regensburg.de This method offers high yields and short reaction times. uni-regensburg.de

Regardless of the medium, these reactions are generally under thermodynamic control, favoring the formation of the more stable β-anomer, where the urea substituent is in the equatorial position. thieme-connect.comuni-regensburg.de

Base-Catalyzed Reaction Systems

Base catalysis is employed in specific steps of more complex this compound synthetic routes. While the direct condensation of glucose and urea is acid-catalyzed, subsequent transformations can utilize basic conditions. For example, in a multi-step synthesis of α-linked urea neoglycoconjugates, a key step involves the conversion of a glycosyl trichloroacetamide intermediate into the final urea glycoside. This conversion is effectively carried out by reacting the intermediate with an amine nucleophile in the presence of a base, such as cesium carbonate. researchgate.net This reaction proceeds with complete retention of the stereochemistry at the anomeric center. researchgate.net

Metal-Mediated Catalysis (e.g., Nickel(II) Catalysis)

Metal-mediated catalysis offers powerful and highly stereoselective routes to this compound derivatives, often providing access to anomers that are difficult to obtain through traditional methods. Nickel(II) catalysis has emerged as a particularly effective strategy for the synthesis of α-linked urea glycosides. researchgate.netresearchgate.net

The methodology involves a two-step procedure:

Formation of α-Glycosyl Trichloroacetamide: A glycosyl trichloroacetimidate (B1259523) is converted to the corresponding α-trichloroacetamide. This transformation is controlled by a cationic nickel(II) catalyst, such as [Ni(dppe)(OTf)₂] (where dppe is 1,2-bis(diphenylphosphino)ethane). The α-selectivity is achieved through the coordination of the nickel catalyst with the equatorial C2-ether functionality of the starting material. researchgate.net

Conversion to α-Urea Glycoside: The resulting α-glycosyl trichloroacetamide is then reacted with an amine nucleophile in the presence of a base to form the final α-urea-glycoside, with the reaction proceeding with complete retention of the anomeric configuration. researchgate.net

This nickel-catalyzed method overcomes many limitations of previous synthetic routes, enabling highly selective access to α-urea-linked oligosaccharides and glycopeptides. researchgate.net The unique properties of nickel, including its ability to access multiple oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)), allow for distinct modes of reactivity compared to other metals like palladium. nih.govyoutube.com

Exploration of Green Chemistry Principles in Synthetic Routes

The application of green chemistry principles to the synthesis of this compound is an emerging area of focus, aimed at reducing the environmental impact of chemical processes. youtube.comyoutube.com Key principles include the use of safer solvents, improved energy efficiency, and the utilization of renewable feedstocks. youtube.com One of the primary strategies in green synthesis is the use of water as a reaction medium, which is an environmentally benign solvent. researchgate.net A notable example in a related class of compounds is the synthesis of glycoluril derivatives, which has been successfully achieved in water at room temperature. researchgate.net This approach not only simplifies the reaction conditions but also allows for the potential recycling of the reaction solution after the product is removed by filtration. researchgate.net

Further application of green chemistry could involve biocatalysis, using enzymes to perform specific transformations, which often occur under mild conditions and with high selectivity, thereby reducing the need for protecting groups and minimizing waste. chemeurope.com Designing synthetic routes with high atom economy, where a maximal number of atoms from the reactants are incorporated into the final product, is another core principle. youtube.com The use of catalytic reagents over stoichiometric ones is also a powerful tool, as catalysts can increase reaction efficiency and reduce waste by being effective in small amounts and being recyclable. youtube.com These principles offer a framework for developing more sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives.

Novel Synthetic Pathways and Mechanistic Exploration

Recent research has concentrated on developing more efficient and streamlined synthetic routes to this compound derivatives. This includes the creation of one-pot procedures and the use of highly reactive intermediates to simplify reaction sequences and improve yields.

Table 1: Example of a One-Pot Synthesis for a this compound Derivative

| Reactant 1 | Reactant 2 | Reagent | Product | Reference |

|---|

The use of highly reactive intermediates is a key strategy for accessing complex molecular architectures. Glycosyl isocyanides and glycosyl azides have proven to be versatile and valuable precursors in the synthesis of this compound and its analogues. researchgate.netthieme-connect.comresearchgate.net

Glycosyl Isocyanides

Glycosyl isocyanides are effective precursors for the rapid and selective synthesis of bicyclic pyranoid glycosyl ureas. thieme-connect.comthieme-connect.com Specifically, cis-2-Deoxy-2-acetamido glycosyl isocyanides have been shown to undergo an efficient intramolecular addition reaction, yielding bicyclic structures in excellent yields. thieme-connect.comthieme-connect.com This strategy is notable for its speed and high diastereoselectivity for 1,2-cis isomers. thieme-connect.com The exceptional reactivity of the glycosyl isocyanide functionality drives the formation of the cyclic urea structure. thieme-connect.com This method provides a powerful tool for creating structurally constrained glycosylurea derivatives. thieme-connect.com

Glycosyl Azides

Glycosyl azides are stable, versatile, and important intermediates in carbohydrate chemistry. researchgate.net They serve as valuable starting materials for a variety of nitrogen-containing compounds, including ureas. researchgate.net There are two primary strategies for converting glycosyl azides into glycosylureas:

Reduction to Glycosylamines: Glycosyl azides can be readily reduced to form glycosylamines. researchgate.net These glycosylamines are common precursors that can then be reacted with isocyanates or their equivalents to form the desired urea linkage. researchgate.net

Conversion to Reactive Intermediates: A more direct approach involves the conversion of sugar azides into glycosyl carbodiimides. beilstein-journals.org This transformation can be achieved through a tandem Staudinger-aza-Wittig type reaction. The resulting carbodiimide is a highly reactive intermediate that can be trapped with nucleophiles like water or amines to generate glycosylureas. beilstein-journals.org

Furthermore, glycosyl azides have been used as key intermediates in the stereoselective synthesis of complex structures containing N-glycosidic linkages. researchgate.net For example, 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl azide has been utilized as a key intermediate in the synthesis of N-(β-L-aspartyl)-α-D-glucopyranosylamine. researchgate.net The versatility of glycosyl azides also extends to the synthesis of related compounds, such as glycosyl thioureas, which can be prepared directly from glycosyl azides under clean, non-toxic conditions. researchgate.net

Table 2: Synthetic Utility of Glycosyl Azide Intermediates

| Starting Material | Key Transformation | Intermediate | Final Product Class | Reference |

|---|---|---|---|---|

| Glycosyl Azide | Reduction | Glycosylamine | Glycosylurea (via reaction with isocyanate) | researchgate.netresearchgate.net |

| Glycosyl Azide | Staudinger-aza-Wittig Reaction | Glycosyl Carbodiimide | Glycosylurea (via reaction with H₂O/amine) | beilstein-journals.org |

Mechanistic Investigations of Glucosylurea Transformations

Reaction Mechanisms of Glucosylurea Formation

The synthesis of this compound, typically from the reaction of glucose and urea (B33335), is a process that can be understood through fundamental organic reaction mechanisms. The acid-catalyzed condensation of D-glucose with urea is a known method to prepare compounds like N-β-D-glucopyranosylurea and NN′-di-β-D-glucopyranosyl-urea. researchgate.net

The formation of this compound from glucose and urea is fundamentally a nucleophilic addition reaction. masterorganicchemistry.com This process involves the attack of a nucleophile on an electrophilic carbonyl carbon. masterorganicchemistry.comyoutube.com In this specific reaction, the nitrogen atom of urea acts as the nucleophile, while the carbonyl group of the open-chain aldehyde form of glucose serves as the electrophile.

The reaction initiates when a lone pair of electrons from one of the amino groups in urea attacks the partially positively charged carbonyl carbon of glucose. youtube.com This attack leads to the breaking of the carbon-oxygen pi bond, with the electrons moving to the oxygen atom. youtube.com The result is the formation of a tetrahedral intermediate, specifically a carbinolamine, which is a key step in the pathway to forming the C-N bond characteristic of this compound. This addition reaction alters the hybridization of the carbonyl carbon from sp² to sp³. masterorganicchemistry.com Subsequent dehydration of this intermediate leads to the final this compound product.

A sigmatropic rearrangement is a type of pericyclic reaction where one sigma (σ) bond moves across a conjugated pi (π) system in an intramolecular fashion. numberanalytics.comwikipedia.org These reactions are concerted, meaning bond breaking and bond formation occur in a single step through a cyclic transition state, and are governed by the rules of orbital symmetry. uh.edu They are described using an order term [i,j], which denotes the migration of the σ-bond to a new position. wikipedia.org

While sigmatropic rearrangements are a well-established class of reactions in organic chemistry, their direct involvement in the primary formation of this compound from glucose and urea is not a commonly cited mechanism in mainstream chemical literature. libretexts.orgslideshare.net Such pericyclic reactions are typically uncatalyzed, although Lewis acid catalysis is possible. wikipedia.org The formation of this compound is more conventionally explained by the nucleophilic addition pathway.

The transformation of glucose and urea into this compound, as well as the subsequent anomerization, proceeds through critical reaction intermediates. Following the initial nucleophilic addition, the resulting carbinolamine intermediate can undergo dehydration. This elimination of water can lead to the formation of an acyclic imine species .

In the presence of an acid catalyst, a key intermediate is the iminium ion . tandfonline.comtandfonline.com This species is formed during the acid-catalyzed ring-opening of the cyclic this compound structure, a process central to anomerization. tandfonline.com The protonation of the ring oxygen is believed to precede the rate-limiting step, which is the formation of this acyclic iminium ion. tandfonline.com The existence and stability of these intermediates are highly dependent on the reaction solvent and the nature of the catalyst used. researchgate.net

Anomerization Mechanisms of D-Glucosylureas

D-glucosylureas are capable of undergoing both acid- and base-catalyzed anomerization, which is the conversion of one anomer (e.g., the α-anomer) into the other (the β-anomer) until an equilibrium mixture is formed. tandfonline.comtandfonline.com Water alone is not an effective catalyst for this transformation. tandfonline.comtandfonline.com

Under acidic conditions, the anomerization of D-glucosylureas occurs through a distinct mechanism that involves an acyclic iminium ion as the key intermediate. tandfonline.comtandfonline.com The reaction is initiated by the protonation of the ring oxygen atom, which facilitates the cleavage of the C1-O5 bond and the opening of the pyranose ring. tandfonline.com This ring-opening is the rate-limiting step and results in the formation of the transient iminium ion. tandfonline.com This ion then undergoes re-cyclization, which can occur from either face, leading to the formation of both α and β anomers and eventually an equilibrium state. tandfonline.com

Kinetic studies provide strong evidence for this mechanism. The lack of significant glucose formation during the process indicates that a D-glucosyl carbonium ion is not a major intermediate in dilute acid. tandfonline.comtandfonline.com Furthermore, a deuterium (B1214612) isotope effect (kH/kD) was observed, which excludes a mechanism similar to that of simple aldose mutarotation. tandfonline.comtandfonline.com

Kinetic Isotope Effect in Acid-Catalyzed Anomerization of Glucosylureas

| Compound | Solvent | kH/kD |

|---|---|---|

| N-β-D-glucopyranosylurea | DMF | 0.77 |

| N,N'-bis(β-D-glucopyranosyl)urea | DMF | 0.80 |

| N-β-D-glucopyranosylurea | Water | 0.77 |

| N,N'-bis(β-D-glucopyranosyl)urea | Water | 0.80 |

This interactive table presents data from kinetic investigations, showing a consistent inverse deuterium isotope effect that supports the proposed iminium ion pathway. tandfonline.comtandfonline.com

In the presence of a base, the anomerization of D-glucosylureas follows a different pathway. tandfonline.com The proposed mechanism involves the formation of an acyclic imine as the crucial intermediate. tandfonline.comtandfonline.com This transformation is efficient, resulting in over 95% recovery of the anomers without any significant degradation to D-glucose. tandfonline.comtandfonline.com The rate of the base-catalyzed anomerization is dependent on the pH of the solution. tandfonline.comtandfonline.com This pathway is analogous to transformations of other reducing sugars under basic conditions, though the stability of the this compound prevents degradation pathways like the Lobry de Bruyn-Alberda van Ekenstein transformation. tandfonline.com Studies have shown that the anomerization of some glucosylureas can be slightly more sensitive to base than to acid. tandfonline.com Neutralizing the reaction mixture, whether it was acid- or base-catalyzed, results in a stable solution where no further transformations occur. tandfonline.comtandfonline.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| D-Glucose |

| Urea |

| N-β-D-glucopyranosylurea |

| N,N'-bis(β-D-glucopyranosyl)urea |

| Iminium Ion |

| Imine |

| Carbinolamine |

Kinetic Studies and Deuterium Isotope Effects in Anomerization Processes

The anomerization of D-glucosylureas, the interconversion between their α and β anomeric forms, is a process that can be catalyzed by both acids and bases. tandfonline.com In the absence of a catalyst, water alone is not effective in promoting this transformation. However, the introduction of an acid or a base facilitates the establishment of an equilibrium mixture of the anomers. tandfonline.com

Kinetic investigations into the acid-catalyzed anomerization have provided significant insights into the reaction mechanism. The data strongly suggest that the formation of an acyclic iminium ion is a critical intermediate step in this process. tandfonline.com This proposed mechanism is distinct from the pathway observed in aldose mutarotation.

A key piece of evidence supporting the iminium ion intermediate comes from deuterium isotope effect studies. The kinetic isotope effect (kH/kD) was measured for the acid-catalyzed anomerization of N-β-D-glucopyranosylurea and N,N'-bis(β-D-glucopyranosyl)urea in both dimethylformamide (DMF) and water. The observed deuterium isotope effect was found to be in the range of kH/kD = 0.77 to 0.80. tandfonline.com This inverse isotope effect is inconsistent with a mechanism similar to aldose mutarotation but aligns with the formation of an acyclic iminium ion, a pathway also proposed for the hydrolysis of N-aryl-D-glycosylamines. tandfonline.com It is noteworthy that during these reactions in dilute aqueous acid, significant formation of glucose was not observed until after the anomeric equilibrium was reached, indicating that a D-glucosyl carbonium ion intermediate is not a major contributor to the anomerization process itself. tandfonline.com

The base-catalyzed anomerization of N,N'-bis(β-D-glucopyranosyl)urea also proceeds efficiently, with the rate being dependent on the pH. This transformation yields over 95% recovery of the anomeric mixture without significant degradation to D-glucose. The proposed mechanism for the base-catalyzed reaction involves the formation of an imine intermediate. tandfonline.com

Table 1: Kinetic Isotope Effects in Acid-Catalyzed Anomerization of Glucosylureas

| Compound | Solvent | kH/kD | Proposed Intermediate |

|---|---|---|---|

| N-β-D-glucopyranosylurea | DMF / Water | 0.77 - 0.80 | Acyclic Iminium Ion |

| N,N'-bis(β-D-glucopyranosyl)urea | DMF / Water | 0.77 - 0.80 | Acyclic Iminium Ion |

Influence of Solvent Systems and pH on Transformation Equilibria

The equilibrium and rate of this compound transformations are significantly influenced by the chemical environment, specifically the solvent system and the pH of the solution.

The anomerization of D-glucosylureas does not proceed to a significant extent in water alone, highlighting the role of catalysts. tandfonline.com However, the transformation is effectively catalyzed by the presence of either acid or base. Neutralizing a solution that has been acid- or base-catalyzed results in a stable mixture where no further transformations are observed. tandfonline.com This demonstrates that the anomerization is a reversible, equilibrium process directly controlled by pH.

In acidic conditions, the rate of anomerization is accelerated. For instance, in dilute aqueous acid, an equilibrium mixture of anomers can be achieved. tandfonline.com The reaction proceeds through an iminium ion intermediate, and the stability of this intermediate can be influenced by the solvent's polarity and protic nature. tandfonline.com The use of dimethylformamide (DMF), a polar aprotic solvent, alongside water, a polar protic solvent, in kinetic studies indicates that the reaction can proceed in different solvent environments, though the stability of charged intermediates and transition states may vary. tandfonline.com

In basic conditions, the rate of anomerization is also enhanced and is dependent on the pH. tandfonline.com A proposed mechanism involving an imine intermediate suggests that the ability of the solvent to accept a proton is crucial. In aqueous base, the transformation of N,N'-bis(β-D-glucopyranosyl)urea leads to an equilibrium mixture with high recovery of the anomers, indicating that side reactions like hydrolysis are minimal under these conditions. tandfonline.com The choice of solvent can impact the equilibrium between different species in solution, as seen in studies of related urea-based systems where solvent mixtures like methanol/water can affect the stability of dimeric versus monomeric forms. mdpi.commdpi.com While not directly studying this compound, these findings underscore the principle that solvent composition can shift chemical equilibria. mdpi.commdpi.com

The pH of the medium is a critical determinant of the transformation pathway and product distribution in carbohydrate reactions generally. nih.govresearchgate.netsandiego.edu For this compound, acidic pH favors the formation of the iminium ion intermediate for anomerization. tandfonline.com As the pH becomes strongly acidic, the potential for hydrolysis to glucose may increase, although it is not the dominant pathway during the initial anomerization process. tandfonline.com Conversely, basic pH facilitates anomerization via an imine intermediate, largely avoiding glucose formation. tandfonline.com

Table 2: Effect of pH and Solvent on this compound Anomerization

| Condition | Effect on Anomerization | Key Mechanistic Feature | Solvent(s) Studied |

|---|---|---|---|

| Neutral (Water alone) | Ineffective as a catalyst | - | Water |

| Acidic | Catalyzes anomerization | Formation of an acyclic iminium ion | Water, DMF |

| Basic | Catalyzes anomerization (rate depends on pH) | Formation of an imine intermediate | Water |

| Neutralized (post-catalysis) | Transformation ceases; stable mixture | Equilibrium reached | Water |

Tautomerism and Intramolecular Proton Transfer Studies in Glycosylurea Structures

Glycosylurea, as a molecule combining a carbohydrate moiety and a urea functional group, can exhibit several forms of tautomerism. Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. nih.gov

The primary form of tautomerism relevant to the glucose portion of this compound is ring-chain tautomerism . youtube.com In solution, the cyclic hemiacetal form of the glucose unit exists in equilibrium with its open-chain aldehyde form. jackwestin.comnews-medical.net This equilibrium is fundamental to the anomerization process, as the formation of the open-chain structure is a prerequisite for the subsequent intramolecular cyclization that can lead to either the α or β anomer. The attack of the C5 hydroxyl group on the C1 aldehyde carbon closes the ring, forming the pyranose structure characteristic of this compound in its common state. youtube.comnews-medical.net

Once in the open-chain form, the aldehyde group can also undergo keto-enol tautomerism . jackwestin.comnews-medical.net This involves the migration of a proton from the α-carbon (C2) to the carbonyl oxygen, resulting in the formation of an enol intermediate, specifically an ene-diol, which has a carbon-carbon double bond between C1 and C2 with hydroxyl groups attached to each carbon. news-medical.net This intramolecular proton transfer is a key step in the interconversion of aldoses and ketoses in sugar biochemistry. news-medical.net

The urea portion of the molecule can participate in amino-imino tautomerism , a type of prototropic tautomerism. nih.gov The urea group contains amide functionalities with solvent-exchangeable protons on the nitrogen atoms. An intramolecular proton transfer can occur where a proton from a nitrogen atom moves to the carbonyl oxygen, creating a hydroxyl group and an imine (C=N) double bond. This results in an "iso-urea" or iminol tautomeric form. Given the two nitrogen atoms in the urea structure of this compound, different iminol tautomers are possible. This type of tautomerism is analogous to that seen in nucleic acid bases, which also contain amino and carbonyl groups. nih.gov The existence of these minor tautomers can increase the structural and chemical diversity of the molecule.

These different tautomeric forms exist in dynamic equilibrium, although typically one form is significantly more stable and therefore predominates. For the glucose moiety, the cyclic pyranose form is overwhelmingly favored in solution. youtube.com Similarly, for the urea group, the keto (or amide) form is generally more stable than the iminol (or enol-like) form. However, the transient formation of these minor tautomers through intramolecular proton transfer is mechanistically crucial for understanding the reactivity and transformations of this compound, including anomerization and potential rearrangements.

Structure Activity Relationship Sar Studies in Glucosylurea Research

Conformational Analysis and its Correlation with Molecular Recognition

The biological function of glucosylurea is intrinsically linked to its three-dimensional shape, or conformation. Conformational analysis, through techniques like NMR spectroscopy and computational molecular modeling, is crucial for understanding how this compound interacts with its biological targets. nih.govnih.govnih.gov The flexibility of the molecule, particularly around the glycosidic bond connecting the glucose and urea (B33335) moieties, allows it to adopt various spatial arrangements. researchgate.net

Molecular recognition, the process by which this compound binds to a specific receptor or enzyme, is highly dependent on a complementary fit between the ligand (this compound) and the target's binding site. Computational methods, such as molecular dynamics simulations, can model the dynamic process of binding, revealing how the protein target may change its own conformation to accommodate the this compound molecule. nih.gov The stability of the resulting complex is determined by a combination of factors, including steric fit and stereoelectronic effects. nih.gov The analysis of these interactions helps to explain why certain conformations of this compound are more biologically active than others and guides the design of analogs with improved binding. nih.gov

Impact of Anomeric Configuration (α- vs. β-) on Biological Interactions

The anomeric carbon (C-1) of the glucose ring in this compound is a stereocenter, meaning it can exist in two different spatial arrangements, designated as alpha (α) and beta (β). creative-proteomics.com This difference in anomeric configuration can have a profound impact on the molecule's physical properties and its biological interactions. rsc.orgresearchgate.net The two anomers, α-glucosylurea and β-glucosylurea, are diastereomers with distinct three-dimensional structures. creative-proteomics.com

The stability and reactivity of the anomers are influenced by the anomeric effect, a stereoelectronic phenomenon that generally favors an axial orientation for an electronegative substituent at the anomeric center. creative-proteomics.comnumberanalytics.com This can make one anomer more stable or more reactive than the other. numberanalytics.com Consequently, biological targets like enzymes and receptors often exhibit a higher affinity for one specific anomer, as the precise orientation of the urea group and the glucose hydroxyl groups is critical for establishing the specific hydrogen bonds and other non-covalent interactions necessary for binding. researchgate.net For example, studies on other glycosides have shown that β-anomers can be more stable and exhibit greater physiological activity than their α-counterparts. rsc.orgresearchgate.net The choice of anomer is therefore a critical consideration in the design of this compound-based compounds.

| Property | α-Anomer | β-Anomer | Significance in Biological Interactions |

|---|---|---|---|

| Stereochemistry at C-1 | Typically axial substituent | Typically equatorial substituent | Determines the 3D orientation of the urea moiety relative to the glucose ring. creative-proteomics.com |

| Stability | Can be influenced by the anomeric effect, sometimes making it less stable in solution than the β-anomer. researchgate.netnumberanalytics.com | Often the more thermodynamically stable anomer. researchgate.net | Greater stability can lead to a longer half-life and sustained interaction with the biological target. |

| Reactivity | Reactivity in glycosidic bond formation and hydrolysis can differ from the β-anomer. numberanalytics.com | Differences in reactivity affect metabolic processing and bond cleavage. numberanalytics.com | The rate at which the molecule interacts with and is processed by enzymes can be anomer-dependent. |

| Receptor Binding | Binding affinity is highly specific. | Often exhibits different, sometimes higher, binding affinity to receptors compared to the α-anomer. researchgate.net | Precise fit into a binding pocket is crucial; receptors can distinguish between the two anomeric forms, leading to differential biological responses. researchgate.net |

Influence of Sugar Moiety Modifications on Binding Affinity

The glucose portion of this compound offers multiple sites for chemical modification, each capable of influencing the molecule's interaction with its biological target. Modifications to the sugar moiety, such as the alteration, removal, or addition of hydroxyl groups, can significantly impact binding affinity. nih.gov These changes can affect the molecule's polarity, solubility, and its ability to form key hydrogen bonds within a receptor's binding site. nih.govpnas.org

For instance, systematic studies on other glycosylated compounds have shown that even small changes, like the addition of a single mannose unit, can enhance binding affinity, while larger glycans can sometimes decrease it. pnas.org The effect of a modification is highly dependent on its location on the sugar ring and the specific topology of the target's binding pocket. pnas.orgfigshare.com Epimerization, which alters the stereochemistry at one of the carbon centers (e.g., converting glucose to galactose), can also lead to major changes in structure and function. nih.gov These findings underscore the principle that the sugar moiety is not merely a passive carrier but an active participant in molecular recognition, and its structure can be fine-tuned to optimize binding. nih.govresearchgate.net

| Modification Type | Potential Structural Change | Predicted Impact on Binding Affinity |

|---|---|---|

| Deoxygenation (e.g., removal of -OH at C-2) | Reduces polarity; removes a hydrogen bond donor/acceptor. | May decrease affinity if the hydroxyl group is involved in a key interaction, or increase affinity by enhancing hydrophobic interactions. |

| Epimerization (e.g., C-4 OH from equatorial to axial) | Alters the stereochemistry (e.g., glucose to galactose), changing the overall shape. nih.gov | Can drastically alter binding by disrupting the established interaction network; may improve fit to a different target. |

| Acylation (e.g., adding an acetyl group to an -OH) | Increases lipophilicity and steric bulk; masks a hydrogen bonding site. nih.gov | Could enhance membrane permeability but may reduce binding if the parent -OH was crucial for recognition. nih.gov |

| Glycosylation (e.g., adding another sugar unit) | Increases size, polarity, and introduces new interaction points. pnas.org | Can enhance affinity through additional interactions, but may also cause steric hindrance, leading to reduced binding. pnas.org |

| Sulfation (e.g., adding a sulfate (B86663) group) | Introduces a strong negative charge and increases size. nih.gov | Can create strong ionic interactions with positively charged residues in the binding site, significantly increasing affinity. nih.gov |

Role of Urea Moiety Substitutions in Ligand-Target Interactions

The urea moiety [−NH−(C=O)−NH−] is a critical pharmacophore in many biologically active molecules due to its ability to act as both a hydrogen bond donor (via the N-H groups) and acceptor (via the C=O group). nih.govnih.gov In this compound, this functionality is paramount for anchoring the ligand into the binding site of a protein target. nih.gov The specific geometry of these hydrogen bonds is a key determinant of binding affinity and selectivity.

Substituting the hydrogen atoms on the urea nitrogens with different chemical groups (R, R') can profoundly alter the compound's properties. nih.gov Such substitutions influence the molecule's conformation, electronic distribution, and steric profile. For example, replacing a hydrogen with a methyl or phenyl group changes the hydrogen bonding capacity and can introduce new van der Waals or hydrophobic interactions. nih.govnih.gov Studies on N,N'-diphenylureas show that substitution patterns dictate the conformational preference (e.g., trans,trans vs. cis,cis), which in turn affects how the molecule presents its interactive groups to the target. nih.govresearchgate.netrsc.org This makes the urea group a versatile handle for medicinal chemists to fine-tune ligand-target interactions and optimize pharmacological activity. nih.gov

| Substitution Pattern | Example Conformation | Effect on Ligand-Target Interactions |

|---|---|---|

| N,N'-Disubstituted (e.g., N,N'-diphenylurea) | Generally adopts an extended trans,trans conformation. nih.govresearchgate.net | Maximizes the distance between substituents; presents N-H donors for hydrogen bonding in a specific, predictable geometry. rsc.org |

| N,N,N'-Trisubstituted | Can lead to a shift toward cis,trans conformations. | Reduces the number of H-bond donors from two to one; introduces steric bulk that can orient the remaining N-H for a more specific interaction. |

| N,N,N',N'-Tetrasubstituted (e.g., N,N'-dimethyl-N,N'-diphenylurea) | Favors a folded cis,cis conformation. nih.govresearchgate.net | Eliminates all N-H hydrogen bond donors, making the carbonyl oxygen the primary H-bond acceptor; interactions become reliant on the carbonyl and steric/hydrophobic properties of the substituents. nih.gov |

Structure-Based Design Principles for this compound Analogs

The rational design of novel this compound analogs with enhanced potency and selectivity is heavily reliant on structure-based design principles. This approach utilizes high-resolution structural information of the biological target, often obtained from X-ray crystallography or cryo-electron microscopy, to guide the design process. nih.gov By visualizing how a parent compound like this compound fits into its binding site, researchers can identify opportunities for improvement.

Key strategies in the structure-based design of this compound analogs include:

Exploiting Unoccupied Pockets: Identifying empty spaces within the binding site that can be filled by adding new functional groups to the this compound scaffold to create additional, favorable interactions. nih.gov

Enhancing Existing Interactions: Modifying the this compound structure to optimize hydrogen bonds, hydrophobic contacts, or ionic interactions that are already present. For example, replacing a carbon in a ring with a nitrogen might allow for a new hydrogen bond.

Displacing Unfavorable Water Molecules: Identifying water molecules in the binding site that make suboptimal interactions and designing an analog that can displace them, leading to a net gain in binding energy.

Scaffold Hopping and Bioisosteric Replacement: Replacing the this compound core or its functional groups with chemically different but structurally similar units (bioisosteres) to improve properties like metabolic stability, solubility, or binding affinity without losing the key interactions. nih.gov

This iterative process, which combines computational modeling (like molecular docking) with chemical synthesis and biological testing, allows for the systematic evolution of lead compounds into potent and specific drug candidates. nih.govresearchgate.net

Enzymatic and Molecular Interactions of Glucosylurea

Glycoenzyme Inhibition Studies by Glucosylurea Derivatives

This compound and its analogs have been a focal point of research into glycoenzyme inhibition due to their ability to mimic the natural substrate, D-glucose. These derivatives serve as valuable tools for probing enzyme active sites and allosteric regulation.

Glycogen (B147801) Phosphorylase (GP) is a primary regulatory enzyme in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate. wikipedia.org Its central role in controlling blood glucose levels makes it a key target for potential therapeutic agents. diabetes.org.uk N-acyl-N'-β-D-glucopyranosyl ureas are a class of glucose analogue inhibitors that have demonstrated significant inhibitory effects against GP. nih.gov

Research has identified several potent inhibitors within this class. Notably, N-(2-naphthoyl)-N'-(β-D-glucopyranosyl)urea stands out as a highly effective inhibitor of rabbit muscle Glycogen Phosphorylase b (rmGPb), exhibiting a strong binding affinity. diabetes.org.uk The high specificity of the GP catalytic site for the D-glucopyranosyl unit is a key factor in the efficacy of these inhibitors. diabetes.org.uk Other urea (B33335) derivatives have also shown moderate inhibitory activity against rmGPb. nih.gov

Inhibition of Rabbit Muscle Glycogen Phosphorylase b (rmGPb) by this compound Analogs

| Compound | Inhibition Constant (Ki) | Reference |

|---|---|---|

| N-(2-naphthoyl)-N'-(β-D-glucopyranosyl)urea | 0.4 µM | diabetes.org.uk |

| Methyl N-(1-carboxamido-D-glucopyranosyl)carbamate | 16 µM | diabetes.org.uk |

| Glucopyranosylidene-spiro-hydantoin | 3-4 µM | diabetes.org.uk |

Glycogen phosphorylase is a classic allosteric enzyme, featuring multiple ligand binding sites that can modulate its activity. wikipedia.orgnih.gov These sites include the catalytic site, the AMP allosteric site, a purine (B94841) nucleoside site, a glycogen storage site, and a "new" allosteric site located at the dimer interface. nih.gov

Investigations have revealed that certain this compound analogs can exert their influence not only at the active site but also through allosteric modulation. For instance, N-(2-naphthoyl)-N'-(β-D-glucopyranosyl)urea has been shown to bind to the new allosteric site, demonstrating a dual mode of action. diabetes.org.uk The regulation of GP is often linked to the order/disorder transition of specific structural loops, such as the 280s loop, which gates access to the active site. utah.edunih.gov Allosteric effectors can stabilize the enzyme in either an active (R-state) or inactive (T-state) conformation, and the binding of inhibitors like this compound derivatives can favor the inactive state, thus reducing the enzyme's catalytic efficiency. wikipedia.orgresearchgate.net This modulation is critical, as the propagation of allosteric effects can depend on the specific contacts made by these flexible loops. wikipedia.org

The primary mechanism by which this compound analogs inhibit Glycogen Phosphorylase is through competitive inhibition at the catalytic (active) site. diabetes.org.uknih.gov The glucose moiety of the inhibitor mimics the natural substrate, allowing it to bind within the active site. This site is highly specific for the D-glucopyranosyl unit, which explains the potency of these compounds. diabetes.org.uk

The active site itself is regulated by a flexible loop of residues (the 280s loop) that acts as a gate, controlling substrate access. wikipedia.org In the inactive T-state of the enzyme, this loop is typically ordered and blocks the active site. Inhibitors that bind to the active site, such as this compound derivatives, stabilize this closed conformation. The interaction profile involves key hydrogen bonds and hydrophobic interactions between the inhibitor and amino acid residues within the catalytic pocket, preventing the binding and subsequent phosphorylation of the glycogen substrate. nih.gov

Alpha-glucosidases are enzymes located in the brush border of the small intestine that hydrolyze the α(1→4) glycosidic bonds of complex carbohydrates, breaking them down into absorbable monosaccharides like glucose. utah.edu The inhibition of these enzymes is an established strategy for managing postprandial hyperglycemia, as it delays carbohydrate digestion and reduces the rate of glucose absorption. nih.govnih.gov

The mechanism of these inhibitors is typically competitive and reversible. diabetes.org.ukutah.edu They bind to the carbohydrate-binding site of the alpha-glucosidase enzymes, preventing the natural substrate from docking. While extensive research exists on inhibitors like acarbose (B1664774) and miglitol (B1676588) nih.govutah.edu, studies on the direct inhibition by this compound are less common. However, research into related compounds, such as cyclic urea and carbamate (B1207046) derivatives, has demonstrated inhibitory activity against α-glucosidase, suggesting that the urea scaffold is a viable pharmacophore for targeting this class of enzymes. nih.gov

The this compound scaffold employs several general mechanisms to inhibit glycoenzymes, primarily leveraging its structural resemblance to D-glucose.

Competitive Active Site Inhibition : This is the most common mechanism. The glucosyl moiety of the molecule acts as a mimic of the natural carbohydrate substrate, binding to the enzyme's active site. This binding event physically blocks the substrate from accessing the catalytic machinery, thereby preventing the enzymatic reaction. This has been clearly demonstrated with Glycogen Phosphorylase. diabetes.org.uknih.gov

Stabilization of Inactive Conformations : By binding to either the active site or an allosteric site, this compound inhibitors can lock the enzyme into a non-functional conformation. For example, in GP, this involves stabilizing the "closed" state of the 280s loop, which gates the active site. wikipedia.org

Inhibition of Glycogen Phosphorylase (GP) by this compound Analogs

This compound Interactions with Other Biological Macromolecules

While the interactions of this compound derivatives with glycoenzymes are well-documented, specific research on their interactions with other major classes of biological macromolecules, such as lipids, nucleic acids, or non-catalytic proteins, is limited in publicly available scientific literature. In principle, the glucose component could interact with carbohydrate-binding domains on various proteins (lectins), and the urea group could participate in hydrogen bonding. However, without specific studies, any detailed discussion remains speculative. The primary focus of research on this compound has been its capacity as a glycoenzyme inhibitor.

Covalent and Non-Covalent Modification of Biomacromolecules with this compound Moieties

The interactions between biomacromolecules and smaller molecules like this compound are fundamental to many biological processes and biotechnological applications. These interactions can be broadly categorized as either non-covalent, which are typically reversible and transient, or covalent, which result in stable, long-lasting bonds. semanticscholar.org

Non-enzymatic covalent modifications (NECMs) are spontaneous reactions that occur under physiological conditions without the involvement of an enzyme. nih.gov A prominent example of this is glycation, a process where the aldehyde group of a reducing sugar reacts with nucleophilic groups (such as amine or sulfhydryl groups) on biomacromolecules like proteins. nih.gov This Maillard reaction is a well-documented phenomenon that can alter the structure and function of proteins. nih.govnih.gov While direct studies on this compound's role in glycation are specific, the urea linkage introduces unique chemical properties compared to simple sugars.

The binding of carbohydrates to proteins can modulate enzymatic activity and substrate specificity. numberanalytics.com These interactions are often highly specific, with proteins recognizing particular sugar structures. iupac.org For instance, certain enzymes have consensus sequences or motifs that guide the attachment of glycans. nih.gov However, in the context of this compound, studies have shown a notable lack of specific binding with certain sugar-binding proteins (lectins). A telomer brush with pendent this compound groups did not show any significant adsorption of concanavalin (B7782731) A (which binds glucose and mannose) or wheat germ agglutinin (which binds N-acetylglucosamine). acs.org This suggests that the urea linkage in the this compound moiety significantly alters the molecular recognition by these specific lectins, preventing the typical non-covalent binding observed with glucose itself. This lack of interaction is a key feature contributing to the "bio-inert" or anti-biofouling surfaces created with this compound polymers. acs.org

Covalent linkages between biomacromolecules typically require enzymatic catalysis, but advancements have enabled the creation of specific covalent bonds through bio-orthogonal chemistry. semanticscholar.org This involves introducing reactive groups that can form stable bonds under physiological conditions. semanticscholar.org While not directly employing this compound, these principles could be applied to create specific covalent conjugates. The urea moiety itself can participate in dynamic covalent chemistry, where bonds can form and break reversibly, particularly with catalysis, which could be exploited for creating self-healing materials or dynamic biological systems. researchgate.net

Fabrication and Characterization of Polymer Brush Architectures with Pendent this compound Groups

Polymer brushes are assemblies of polymer chains densely tethered to a surface or another polymer backbone. nih.govresearchgate.net This unique architecture forces the chains to stretch away from the surface, creating a layer that can dramatically alter surface properties. nih.govrsc.org Polymer brushes featuring this compound groups have been synthesized to create advanced functional materials, particularly for biomedical applications.

A common and efficient method for fabricating these specialized brushes is Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. researchgate.net This technique allows for controlled polymerization, leading to well-defined polymer chains with predictable molecular weights. researchgate.net For example, a thiol-functionalized telomer with pendent d-glucosylurea (B13730516) groups, named poly(glucosylureaethyl methacrylate)−SH (PolyGUMA−SH), was synthesized via RAFT polymerization. acs.org The monomer used in this process is glucosylureaethyl methacrylate (B99206) (GUMA). acs.orgresearchgate.net The resulting polymer can then be anchored to surfaces, such as gold, to form a dense brush layer. acs.org

The primary characteristic of these PolyGUMA brushes is their exceptional resistance to nonspecific protein adsorption, a property known as anti-biofouling. acs.org This "bio-inert" quality is crucial for medical devices and implants to prevent unwanted biological responses. The effectiveness of these brushes has been demonstrated against a variety of proteins.

Table 1: Protein Adsorption Resistance of PolyGUMA Brush

| Protein | Adsorption on PolyGUMA Surface | Specific Lectin Binding |

| Lysozyme | Significant resistance. acs.orgresearchgate.net | Not Applicable |

| Bovine Serum Albumin (BSA) | Significant resistance. acs.orgresearchgate.net | Not Applicable |

| Immunoglobulin G (IgG) | Significant resistance. acs.org | Not Applicable |

| Fibrinogen | Significant resistance. acs.org | Not Applicable |

| Concanavalin A (Con A) | No significant adsorption. acs.org | Does not bind. acs.org |

| Wheat Germ Agglutinin (WGA) | No significant adsorption. acs.org | Does not bind. acs.org |

Characterization of these brushes is performed using various surface-sensitive techniques. The successful grafting of the PolyGUMA-SH telomer onto a gold surface has been confirmed by methods like cyclic voltammetry and by observing the increase in absorbance due to localized surface plasmon resonance (LSPR). acs.org The LSPR method is also employed to quantify the low levels of protein adsorption on the brush surface. acs.org Beyond resisting protein fouling, these this compound-based polymer brushes have also been shown to suppress cell adhesion, further highlighting their potential in creating biocompatible surfaces. researchgate.net

Self-Assembling Properties of Urea-Linked Glycomimetics in Supramolecular Systems

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. nih.gov Urea-linked glycomimetics, which include this compound derivatives, are a class of molecules that have shown significant potential in forming complex supramolecular systems, particularly hydrogels. rsc.orgnih.gov The urea group is an excellent functional unit for this purpose as it can form strong and directional hydrogen bonds, which are key drivers in the assembly process. nih.gov

Researchers have synthesized various amphiphilic derivatives containing a sugar head group (like lactose (B1674315) or mannose) and a urea-linked aliphatic chain to act as low-molecular-weight gelators (LMWGs). rsc.org The ability of these molecules to form hydrogels—three-dimensional networks that can trap large amounts of water—is highly dependent on their molecular structure, especially the length of the alkyl chain.

A study on lactose urea derivatives demonstrated this structure-property relationship. The derivatives were tested for their ability to form gels, and the minimum gelation concentrations (MGCs) were determined. rsc.org

Table 2: Gelation Properties of Lactose Urea Derivatives

| Number of Carbon Atoms in Alkyl Chain (n) | Gelation Ability in Water | Minimum Gelation Concentration (MGC) |

| 6 | Gelator | 2.0 mM. rsc.org |

| 7 | Gelator | 1.8 mM. rsc.org |

| 8 | Gelator | 1.2 mM. rsc.org |

| 9 | Gelator | 0.9 mM. rsc.org |

| 10 | Insoluble | Not Applicable. rsc.org |

As the table shows, an optimal range of hydrophobicity is required for gelation. rsc.org The self-assembly process for these molecules is thought to involve the formation of percolating multilamellar or connected vesicles, which create the macroscopic gel network. rsc.org

Furthermore, these supramolecular systems can be designed to be responsive. For example, the gel-to-sol transition of the lactose urea hydrogel can be triggered by the enzyme β-galactosidase, which cleaves the lactose head group, disrupting the self-assembled structure. rsc.org Other complex structures, such as glyconucleo-bola-amphiphiles (GNBs), have been synthesized with urea linkages connecting a sugar and a nucleoside. rsc.org These molecules also demonstrate self-assembling and hydrogelation properties, indicating the versatility of the urea-linked glycomimetic design in creating advanced, functional biomaterials. rsc.org

Advanced Analytical and Characterization Methodologies for Glucosylurea

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the structural elucidation of glucosylurea, providing detailed information about its atomic composition, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide atom-specific information, allowing for the complete assignment of the molecule's proton and carbon skeletons.

In ¹H NMR spectroscopy of this compound, the spectrum is characterized by distinct regions. The protons on the glucose ring typically appear in the range of 3.0 to 5.5 ppm. The anomeric proton (H-1), being adjacent to two oxygen atoms, is the most deshielded of the sugar protons and often appears as a doublet around 5.0-5.5 ppm. The other ring protons (H-2 to H-6) resonate in the more crowded region between 3.0 and 4.5 ppm. Protons associated with the urea (B33335) moiety and the hydroxyl groups can be observed as well, though their chemical shifts can be highly dependent on the solvent and concentration.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. magritek.com The carbon signals for the glucose unit are found between 60 and 100 ppm. The anomeric carbon (C-1) is typically observed around 90-100 ppm, while the other ring carbons (C-2 to C-5) resonate between 70 and 80 ppm, and the C-6 carbon appears around 60-65 ppm. The carbonyl carbon of the urea group is significantly deshielded and is expected to appear downfield, typically in the range of 155-165 ppm. Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for definitively linking the proton and carbon signals and confirming the connectivity between the glucose and urea moieties. magritek.com

Table 1: Typical NMR Chemical Shift Ranges for this compound

| Atom | Nucleus | Typical Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Anomeric Proton (H-1) | ¹H | 5.0 - 5.5 | Signal shape (doublet) and coupling constant provide information on the anomeric configuration (α or β). |

| Glucose Ring Protons (H-2 to H-6) | ¹H | 3.0 - 4.5 | Overlapping signals often require 2D NMR for full assignment. slu.se |

| Urea Protons (NH, NH₂) | ¹H | Variable | Chemical shift is sensitive to solvent, temperature, and pH. |

| Anomeric Carbon (C-1) | ¹³C | 90 - 100 | Position confirms the glycosidic linkage. hmdb.ca |

| Glucose Ring Carbons (C-2 to C-5) | ¹³C | 70 - 80 | Provides information on the sugar ring structure. hmdb.ca |

| C-6 Carbon | ¹³C | 60 - 65 | The primary alcohol carbon of the glucose unit. hmdb.ca |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the this compound molecule. nih.gov The IR spectrum provides a characteristic fingerprint based on the vibrational frequencies of the chemical bonds. acs.org

Key absorption bands in the IR spectrum of this compound include a broad, strong band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibrations of the multiple hydroxyl groups on the glucose moiety, as well as the N-H stretching of the urea portion. The C-H stretching vibrations of the sugar ring are typically observed between 3000 and 2800 cm⁻¹. A strong absorption peak around 1650-1600 cm⁻¹ is indicative of the C=O stretching vibration (Amide I band) of the urea carbonyl group. The N-H bending vibration (Amide II band) usually appears around 1550-1500 cm⁻¹. The region between 1200 and 1000 cm⁻¹ is dominated by C-O stretching and C-O-H bending vibrations, which are characteristic of the polysaccharide structure of the glucose unit. biospec.net

Table 2: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3600 - 3200 | O-H and N-H Stretching | Hydroxyl (-OH) and Amine/Amide (-NH) |

| 3000 - 2800 | C-H Stretching | Aliphatic C-H (Glucose Ring) |

| 1650 - 1600 | C=O Stretching (Amide I) | Urea Carbonyl |

| 1550 - 1500 | N-H Bending (Amide II) | Urea Amide |

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to obtain structural information through fragmentation analysis. nih.gov Soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed to generate intact molecular ions with minimal fragmentation. nih.gov

In positive-ion mode ESI-MS, this compound is expected to be detected as a protonated molecule [M+H]⁺ or as adducts with alkali metals, such as sodium [M+Na]⁺ or potassium [M+K]⁺. High-resolution mass spectrometry (HRMS) can provide the exact elemental composition, confirming the molecular formula of the compound. mdpi.com

Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the parent ion, yielding structurally informative product ions. youtube.com The primary fragmentation pathway for this compound involves the cleavage of the glycosidic bond between the glucose and urea moieties. This would result in a characteristic fragment ion corresponding to the loss of the urea group or the glucose unit. Other common fragmentations include the sequential loss of water molecules from the glucose ring. youtube.com

Table 3: Expected Mass Spectrometry Fragments for this compound

| Ion | m/z (Mass-to-Charge Ratio) | Description |

|---|---|---|

| [M+H]⁺ | 223.09 | Protonated molecular ion |

| [M+Na]⁺ | 245.07 | Sodium adduct of the molecular ion |

| [M-H₂O+H]⁺ | 205.08 | Loss of one water molecule |

| [M-2H₂O+H]⁺ | 187.07 | Loss of two water molecules |

| [Glucose-H₂O+H]⁺ | 163.06 | Fragment corresponding to the dehydrated glucose moiety after glycosidic bond cleavage |

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light by a chiral molecule. wikipedia.org Since the glucose component of this compound is chiral, the entire molecule is optically active and will produce a characteristic CD spectrum. spie.orgcreative-proteomics.com

CD spectroscopy is particularly sensitive to the conformation of the sugar ring and the stereochemistry of its constituent chiral centers. The resulting spectrum can be used as a fingerprint for the specific anomer (α or β) of this compound and can provide insights into its conformational preferences in solution. Changes in the CD spectrum upon interaction with other molecules or changes in environmental conditions (e.g., temperature, solvent) can reveal information about conformational changes and intermolecular interactions. nih.gov The technique probes the electronic transitions within the molecule, and for this compound, the relevant chromophores include the carbonyl group of the urea moiety and the acetal (B89532) group at the anomeric center. researchgate.net

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the quantitative assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and purification of this compound. researchgate.net Due to the polar nature of the compound, several HPLC modes can be employed.

Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for retaining and separating highly polar compounds like this compound. It typically uses a polar stationary phase (like silica (B1680970) or a bonded diol) and a mobile phase with a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of an aqueous buffer.

Reversed-Phase (RP) HPLC can also be used, often requiring a highly aqueous mobile phase. researchgate.net However, retention on standard C18 columns can be weak. For improved retention and detection, derivatization of the hydroxyl groups or the use of a specific derivatizing agent that reacts with the urea moiety can be performed. For instance, derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) allows for sensitive UV detection. nih.gov

Common detectors for the analysis of underivatized this compound include Refractive Index (RI) detectors, which are universal but have lower sensitivity, and Evaporative Light Scattering Detectors (ELSD). If the molecule is derivatized with a UV-active tag, a UV-Vis detector can be used for highly sensitive quantification. nih.gov HPLC methods are validated to ensure accuracy, precision, and linearity, making them suitable for purity assessment and quality control.

Gas-Liquid Chromatography (GLC) of Derivatized Glucosylureas

Gas-Liquid Chromatography (GLC), a subset of Gas Chromatography (GC), is a powerful technique for separating and analyzing volatile compounds. However, this compound, like other carbohydrates, is a polar and non-volatile molecule due to its multiple hydroxyl groups. This makes it unsuitable for direct GC analysis. To overcome this limitation, derivatization is employed to convert the polar functional groups into less polar, more volatile derivatives. slideshare.net

The primary reasons for derivatizing a compound like this compound for GC analysis include improving its volatility and thermal stability, which prevents decomposition at the high temperatures used in the GC inlet and column. slideshare.net Common derivatization methods applicable to the hydroxyl groups in this compound include:

Silylation: This is one of the most common derivatization techniques for carbohydrates. It involves reacting the hydroxyl groups with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Trimethylchlorosilane (TMCS), to form trimethylsilyl (B98337) (TMS) ethers. These TMS derivatives are significantly more volatile and thermally stable.

Alkylation: This method involves replacing the active hydrogens on the hydroxyl and urea groups with an alkyl group.

Acylation: This process converts hydroxyl groups to esters using an acylating agent, such as acetic anhydride. The resulting acetylated this compound is more volatile than the parent compound.

Once derivatized, the sample can be injected into the gas chromatograph. The components are separated based on their boiling points and interaction with the stationary phase of the column. A Flame Ionization Detector (FID) is commonly used for detection. The retention time of the derivatized this compound peak is used for qualitative identification, while the peak area is used for quantitative analysis.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative analysis of this compound. creative-biolabs.com It is particularly useful for monitoring reaction progress, identifying compounds in a mixture, and determining the purity of a sample. creative-biolabs.cominternationaljournalssrg.org As a planar chromatography technique, it separates compounds based on their differential partitioning between a stationary phase (typically silica gel coated on a plate) and a liquid mobile phase that moves up the plate by capillary action. creative-biolabs.com

Due to the high polarity of this compound, selecting an appropriate mobile phase is crucial for achieving good separation. creative-biolabs.com A mixture of polar solvents is typically required. For visualization, since this compound does not absorb UV light unless a chromophore is present, specific staining reagents are necessary. A common stain for carbohydrates is a p-anisaldehyde sulfuric acid solution, which reacts with the sugar moiety upon heating to produce a colored spot.

A TLC-densitometry method, which involves quantifying the separated spots on the plate, can be developed for more precise analysis. jocpr.com This requires validating the method for parameters like linearity, limit of detection (LOD), and limit of quantification (LOQ). jocpr.com

Table 1: Example Parameters for TLC-Densitometry Analysis This table is illustrative, based on methods for related compounds like sulfonylurea derivatives and carbohydrates. jocpr.com

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 plates |

| Mobile Phase | Chloroform : Methanol (9:1, v/v) or similar polar solvent systems |

| Application | 5.0 µL of sample solution applied as a band |

| Saturation | Chamber saturated with mobile phase vapor for 15-30 minutes |

| Detection | Staining with p-anisaldehyde or iodine vapor, followed by densitometric scanning |

| Rf Value | The ratio of the distance traveled by the spot to the distance traveled by the solvent front, used for identification. |

Ion-Exchange Chromatography for Quantitative Analysis

Ion-Exchange Chromatography (IEX) is a high-resolution technique widely used for the separation and quantitative analysis of charged or polar molecules, including carbohydrates. nih.gov Although neutral sugars like glucose are not ionic, they can be separated using high-performance anion-exchange chromatography (HPAEC) under highly alkaline conditions (pH > 12). nih.gov In a strong basic solution, the hydroxyl groups of the glucose moiety in this compound can deprotonate, forming weakly acidic anions. nih.gov

These anions can then be separated on a strong anion-exchange column. The separated analytes are typically detected using Pulsed Amperometric Detection (PAD), a sensitive and selective technique for electroactive compounds like carbohydrates that does not require derivatization. nih.gov HPAEC-PAD allows for the direct, sensitive, and specific quantitative analysis of this compound in various matrices. nih.govsigmaaldrich.com

Method development in IEX involves optimizing several factors to achieve the desired separation and quantification. nih.gov

Table 2: Key Components and Parameters for Ion-Exchange Chromatography of this compound

| Component/Parameter | Description |

| Stationary Phase | High-efficiency, polymer-based strong anion-exchange column (e.g., pellicular resin with quaternary ammonium (B1175870) functional groups). |

| Mobile Phase (Eluent) | An aqueous solution of sodium hydroxide (B78521) or potassium hydroxide, often run in a gradient to elute more strongly retained analytes. nih.gov |

| Detection | Pulsed Amperometric Detection (PAD), which involves applying a series of potential pulses to a gold working electrode to measure the current from the oxidation of the analyte. nih.gov |

| Quantification | Based on the peak area of the analyte compared to a calibration curve generated from standards of known concentration. |

| Sample Preparation | Direct injection of aqueous samples after filtration; no derivatization is required. sigmaaldrich.com |

X-ray Crystallography of this compound Compounds and Their Complexes